

Application Notes and Protocols for Mass Spectrometry Analysis of 16-Methyltetracosanoyl-CoA

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Compound of Interest

Compound Name: 16-Methyltetracosanoyl-CoA

Cat. No.: B15597919

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

16-Methyltetracosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). As a C25 acyl-CoA, it is an important intermediate in the metabolism of branched-chain fatty acids. The analysis and quantification of this molecule are crucial for understanding various physiological and pathological processes, particularly those involving peroxisomal metabolism. Dysregulation of VLC-BCFA metabolism has been implicated in several metabolic disorders, making **16-Methyltetracosanoyl-CoA** a potential biomarker and therapeutic target.

Biological Significance

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are metabolized primarily through peroxisomal β -oxidation.^{[1][2][3][4][5][6]} Unlike the more common mitochondrial β -oxidation, the peroxisomal pathway is specifically equipped to handle these structurally complex fatty acids. The initial steps of β -oxidation of VLCFAs and BCFAs occur in the peroxisomes, with the shortened acyl-CoA products then being transported to the mitochondria for complete oxidation.^{[5][6]}

Defects in peroxisomal β -oxidation can lead to the accumulation of VLCFAs and BCFAs, resulting in severe metabolic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1][3] Therefore, the accurate quantification of specific acyl-CoAs like **16-Methyltetracosanoyl-CoA** in biological matrices is essential for the diagnosis and monitoring of these conditions. Furthermore, understanding the flux through these pathways is critical for the development of novel therapeutics targeting metabolic diseases.

Applications in Research and Drug Development

- **Biomarker Discovery:** Quantitative analysis of **16-Methyltetracosanoyl-CoA** can serve as a diagnostic or prognostic biomarker for peroxisomal disorders and other metabolic diseases.
- **Metabolic Research:** Studying the levels of this acyl-CoA can provide insights into the regulation and function of peroxisomal β -oxidation pathways.
- **Drug Discovery and Development:** The methods described here can be used to screen for compounds that modulate the activity of enzymes involved in VLC-BCFA metabolism and to evaluate the on-target and off-target effects of drug candidates on lipid metabolism.

Quantitative Data Presentation

The following table summarizes the key mass spectrometric parameters for the analysis of **16-Methyltetracosanoyl-CoA**.

Compound	Chemical Formula	Exact Mass	Precursor Ion (M+H) ⁺ [m/z]	Product Ion [m/z]	Neutral Loss [Da]
16-Methyltetracosanoyl-CoA	C ₄₆ H ₈₄ N ₇ O ₁₇ P ₃ S	1131.48	1132.49	625.5	507

Experimental Protocols

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10]

1. Sample Preparation (from Tissues or Cells)

- Homogenization: Homogenize frozen tissue samples (50-100 mg) or cell pellets in 1 mL of ice-cold 2:1 (v/v) methanol/water.
- Internal Standard Spiking: Add an appropriate odd-chain length acyl-CoA internal standard (e.g., C17:0-CoA or C19:0-CoA) to the homogenate to a final concentration of 100-500 nM.
- Protein Precipitation and Extraction: Add 2 mL of acetonitrile to the homogenate, vortex vigorously for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.
- Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Drying: Dry the supernatant under a stream of nitrogen gas at 30°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM ammonium acetate in water, pH 8.0.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient to 95% B
 - 15-20 min: Hold at 95% B

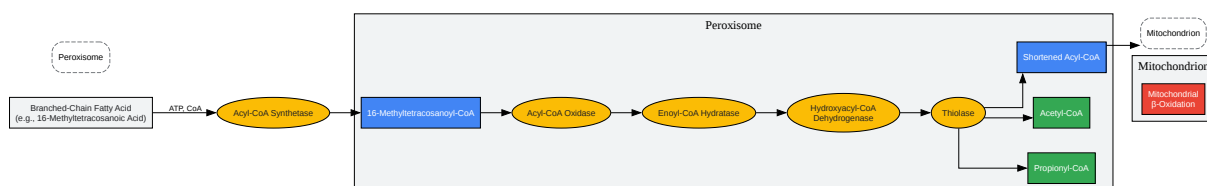
- 20.1-25 min: Return to 5% B and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μ L.
- Column Temperature: 40°C.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - **16-Methyltetracosanoyl-CoA**: Precursor ion (Q1): 1132.5 m/z; Product ion (Q3): 625.5 m/z.
 - Internal Standard (e.g., C17:0-CoA): Precursor ion (Q1): 1020.6 m/z; Product ion (Q3): 513.6 m/z.
- Key MS Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Collision Gas: Argon
 - Collision Energy: Optimized for the specific instrument and compound, typically in the range of 30-50 eV.

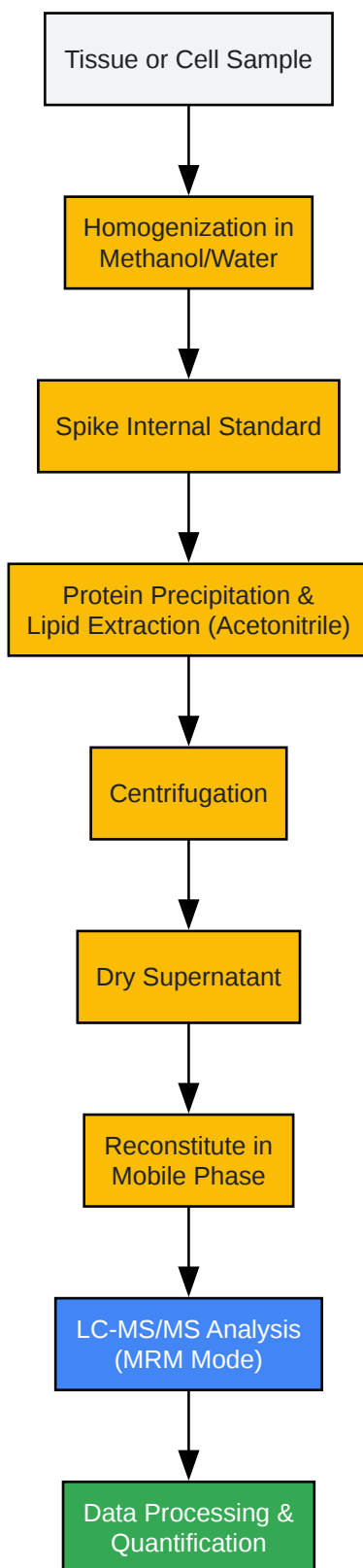
3. Data Analysis and Quantification

- Peak Integration: Integrate the peak areas of the MRM transitions for **16-Methyltetracosanoyl-CoA** and the internal standard using the instrument's software.

- Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of a **16-Methyltetracosanoyl-CoA** standard spiked with a constant concentration of the internal standard.
- Quantification: Determine the concentration of **16-Methyltetracosanoyl-CoA** in the samples by calculating the ratio of its peak area to that of the internal standard and comparing this ratio to the calibration curve.

Mandatory Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols for Mass Spectrometry Analysis of 16-Methyltetracosanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597919#mass-spectrometry-analysis-of-16-methyltetracosanoyl-coa]

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